

Application Notes and Protocols for In vivo Rodent Studies with Hm1a

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For Researchers, Scientists, and Drug Development Professionals

Introduction

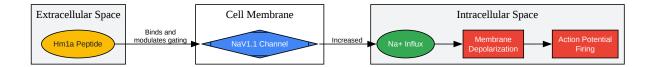
Hm1a is a peptide toxin isolated from the venom of the tarantula Heteroscodra maculata. It acts as a potent and selective positive modulator of the voltage-gated sodium channel NaV1.1. [1][2] This selectivity makes **Hm1a** a valuable research tool for investigating the physiological roles of NaV1.1 and a potential therapeutic lead for conditions involving NaV1.1 dysfunction, such as Dravet syndrome and certain types of pain.[1][3] These application notes provide detailed protocols for the use of **Hm1a** in in vivo rodent models of Dravet syndrome and mechanical pain.

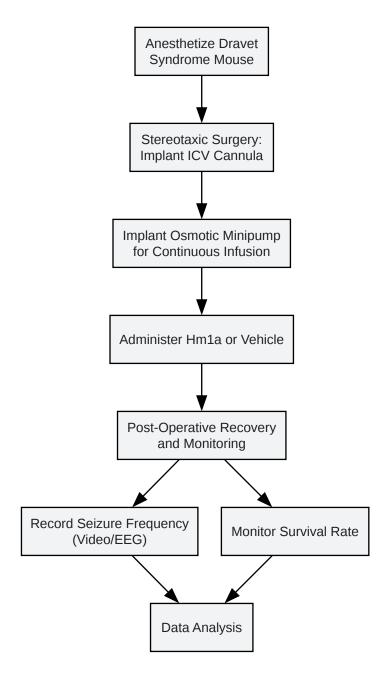
Mechanism of Action

Hm1a selectively binds to the NaV1.1 channel and slows its inactivation. This leads to an increased sodium current during neuronal depolarization, effectively potentiating the activity of neurons expressing NaV1.1.[1] In the context of Dravet syndrome, where a loss-of-function mutation in the SCN1A gene leads to reduced NaV1.1 function in inhibitory interneurons, **Hm1a** can rescue the function of the remaining healthy channels, thereby restoring inhibitory tone and reducing seizure activity.[1][2] In sensory neurons, **Hm1a**-mediated activation of NaV1.1 has been shown to play a role in modulating mechanical pain sensitivity.[3]

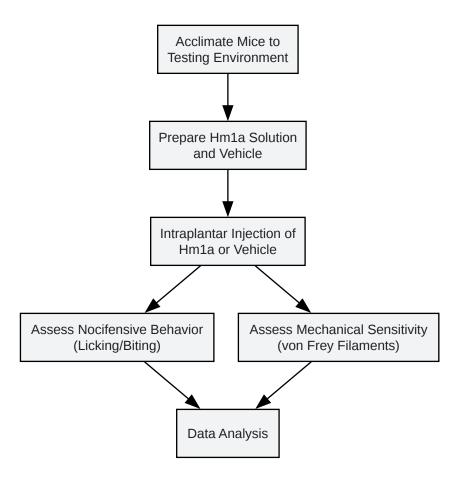
Signaling Pathway of Hm1a in a Neuron











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